![molecular formula C11H15NO2 B065275 N-methoxy-N-methyl-3-phenylpropanamide CAS No. 170646-96-5](/img/structure/B65275.png)
N-methoxy-N-methyl-3-phenylpropanamide
Overview
Description
N-methoxy-N-methyl-3-phenylpropanamide is a compound that falls within the scope of organic chemistry, particularly in the realm of amide chemistry. Its relevance spans various fields, including materials science, pharmaceuticals, and organic synthesis.
Synthesis Analysis
The synthesis of N-methoxy-N-methylamides, which are closely related to N-methoxy-N-methyl-3-phenylpropanamide, involves palladium-catalyzed coupling reactions that allow the introduction of a carbonyl equivalent to sp and sp2 carbon atoms, providing a versatile basis for further chemical manipulations (Murakami et al., 1998). Efficient one-pot synthesis methods from carboxylic acids have also been developed to prepare N-methoxy-N-methylamides in excellent yields (Kim et al., 2003).
Molecular Structure Analysis
The molecular structure and spectroscopic properties of similar compounds have been extensively studied using X-ray diffraction, IR spectroscopy, and quantum chemical computation. These studies provide detailed insights into their crystalline structure, geometrical parameters, and electronic properties, including HOMO and LUMO energies (Demir et al., 2015).
Chemical Reactions and Properties
Chemoselective reactions of related compounds with electrophiles have been explored, yielding products like hexahydro-4-pyrimidinones and oxazolidines. These reactions underscore the compounds' reactivity and potential for generating a diverse range of chemical structures (Hajji et al., 2002).
Physical Properties Analysis
The physical properties of N-methoxy-N-methyl-3-phenylpropanamide and related compounds, such as melting points, boiling points, and solubility, are crucial for their application in various fields. These properties are often determined experimentally and are essential for handling and processing these compounds.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations of N-methoxy-N-methyl-3-phenylpropanamide, play a significant role in their application in synthesis and material science. Studies have explored the methoxycarbonylation reactions, highlighting the compounds' utility in organic synthesis and their potential as intermediates in pharmaceuticals and materials science (Núñez Magro et al., 2010).
Scientific Research Applications
Synthetic Chemistry and Compound Development :
- Bourke & Collins (1997) demonstrated the conversion of 7-methoxy-3,4-dihydro-2H-1-benzopyran-2-one into dimethyl ortho ester using a compound structurally similar to N-methoxy-N-methyl-3-phenylpropanamide, highlighting its potential in synthetic organic chemistry (Bourke & Collins, 1997).
Pharmacology and Analgesic Properties :
- Van Bever et al. (1976) investigated a series of N-phenylpropanamides, similar to N-methoxy-N-methyl-3-phenylpropanamide, for their potent analgesic properties, indicating its relevance in medicinal chemistry (Van Bever, Niemegeers, Schellekens, & Janssen, 1976).
Chemoselective Reactions and Derivative Synthesis :
- Hajji et al. (2002) studied the chemoselective reactions of a structurally related compound, demonstrating its utility in the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).
Antifungal Activity and Compound Synthesis :
- Yang et al. (2017) synthesized novel trifluoroatrolactamide derivatives, similar to N-methoxy-N-methyl-3-phenylpropanamide, and assessed their moderate antifungal activity (Yang et al., 2017).
Synthetic Utility in Organic Chemistry :
- Balasubramaniam & Aidhen (2008) reviewed the growing synthetic utility of Weinreb amide (a category including N-methoxy-N-methylamide), highlighting its effectiveness as an acylating agent and its use in the synthesis of complex organic molecules (Balasubramaniam & Aidhen, 2008).
Analytical Characterizations and Forensic Applications :
- Wallach et al. (2016) synthesized and characterized N-alkyl-arylcyclohexylamines, related to N-methoxy-N-methyl-3-phenylpropanamide, for forensic applications, highlighting the substance's relevance in identifying new psychoactive substances (Wallach et al., 2016).
Mechanism of Action
Safety and Hazards
N-methoxy-N-methyl-3-phenylpropanamide is labeled with the GHS07 pictogram and has a signal word of “Warning”. Hazard statements include H302, H312, H315, H319, H332, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Future Directions
properties
IUPAC Name |
N-methoxy-N-methyl-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(14-2)11(13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVULNURROKXKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396380 | |
Record name | N-methoxy-N-methyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-3-phenylpropanamide | |
CAS RN |
170646-96-5 | |
Record name | N-methoxy-N-methyl-3-phenylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10396380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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